molecular formula C19H28N2O3 B1327369 Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898762-69-1

Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1327369
CAS No.: 898762-69-1
M. Wt: 332.4 g/mol
InChI Key: CUCNTGNXSXJFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is also referred to as TAK-659, a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate typically involves multi-step organic reactionsCommon reagents used in the synthesis include ethyl acetoacetate, 4-methylpiperazine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and autoimmune diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and signaling proteins, thereby modulating cellular processes and pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other small molecule inhibitors with similar structures and functions, such as:

  • Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
  • Vocacapsaicin

Uniqueness

What sets Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate apart is its specific molecular structure, which allows for unique interactions with its targets. This specificity can lead to more effective and targeted therapeutic effects compared to other similar compounds .

Properties

IUPAC Name

ethyl 5-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-24-19(23)10-6-9-18(22)17-8-5-4-7-16(17)15-21-13-11-20(2)12-14-21/h4-5,7-8H,3,6,9-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCNTGNXSXJFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643908
Record name Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-69-1
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.